molecular formula C10H14ClNO2 B1431243 (R)-6-Methoxychroman-4-amine hydrochloride CAS No. 1392219-07-6

(R)-6-Methoxychroman-4-amine hydrochloride

Cat. No. B1431243
M. Wt: 215.67 g/mol
InChI Key: UOSQHESJUHEMLZ-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-6-Methoxychroman-4-amine hydrochloride, also known as (R)-MC4AH, is a synthetic derivative of the naturally occurring compound chroman-4-amine. It is a white solid with a molecular weight of 203.65 g/mol and a melting point of 153-155°C. (R)-MC4AH has been studied extensively in recent years for its potential applications in scientific research.

Scientific Research Applications

(R)-MC4AH has been studied for its potential applications in scientific research. It has been shown to act as a modulator of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. Additionally, (R)-MC4AH has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s, as well as for its anti-inflammatory and anti-cancer properties.

Mechanism Of Action

The mechanism of action of (R)-MC4AH is not yet fully understood. However, it is believed that it acts as a modulator of the 5-HT2A serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. It is thought to bind to the receptor and regulate its activity, resulting in the observed effects.

Biochemical And Physiological Effects

(R)-MC4AH has been shown to have a variety of biochemical and physiological effects. In studies, it has been shown to act as an agonist of the 5-HT2A serotonin receptor, resulting in increased levels of serotonin in the brain. This can lead to increased mood, improved sleep, and decreased anxiety. Additionally, (R)-MC4AH has been studied for its potential anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

(R)-MC4AH has several advantages when used in laboratory experiments. It is a potent and selective 5-HT2A agonist, making it an ideal tool for studying the effects of serotonin on the brain. Additionally, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage and use in experiments. However, (R)-MC4AH has some limitations as well. It is not currently approved for human use, so it cannot be used in clinical trials. Additionally, the exact mechanism of action is not yet fully understood, making it difficult to predict the effects of using it in experiments.

Future Directions

The potential applications of (R)-MC4AH are still being studied, and there are many possible future directions for research. Further studies are needed to better understand the mechanism of action and the exact effects of (R)-MC4AH on the body. Additionally, further research could be done to explore the potential therapeutic applications of (R)-MC4AH, such as its potential use as a treatment for neurodegenerative diseases or as an anti-inflammatory agent. Finally, further studies could be done to explore the potential side effects of (R)-MC4AH, as well as to develop safer and more effective formulations.

properties

IUPAC Name

(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-12-7-2-3-10-8(6-7)9(11)4-5-13-10;/h2-3,6,9H,4-5,11H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSQHESJUHEMLZ-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)OCC[C@H]2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-6-Methoxychroman-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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